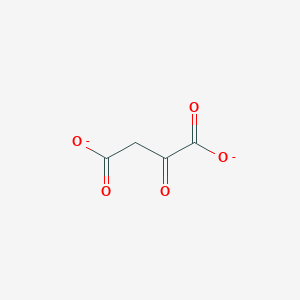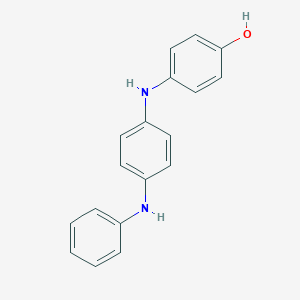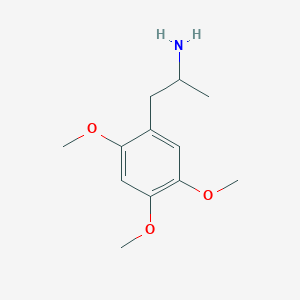
2,4,5-Trimetoxiamfetamina
Descripción general
Descripción
2,4,5-Trimethoxyamphetamine is an analytical reference standard categorized as an amphetamine. 2,4,5-Trimethoxyamphetamine has psychoactive properties. 2,4,5-Trimethoxyamphetamine is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
TMA-2, known more formally as 2,4,5-trimethoxy-amphetamine, is a psychedelic hallucinogen which has appeared on the illicit drug market. Unlike amphetamines and cathinones, TMA-2 has no effect on monoamine re-uptake. TMA has modest effects on the 5-HT2 serotonin receptors (pEC50 values of 5.15 and 5.31 M for phosphatidylinositol release through 5-HT2A and 5HT2C, respectively). This product is intended for research and forensic applications.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones de la 2,4,5-Trimetoxiamfetamina
La this compound (TMA-2) es un compuesto psicoactivo con una estructura química similar a las anfetaminas y la mescalina. Es uno de los varios isómeros de la trimetoxiamfetamina, cada uno con propiedades únicas y posibles aplicaciones en investigación científica. A continuación, se presenta un análisis detallado de las diversas aplicaciones de investigación científica de la TMA-2, centrándose en seis campos distintos.
Neurofarmacología
Estudio de los efectos psicoactivos: La TMA-2 es conocida por sus propiedades psicoactivas, que son similares a las de otras anfetaminas. La investigación en neurofarmacología a menudo se centra en comprender la interacción del fármaco con varios sistemas de neurotransmisores, en particular los receptores de serotonina . Esto puede ayudar a dilucidar las vías implicadas en la regulación del estado de ánimo y la percepción sensorial.
Toxicología
Detección y análisis en muestras biológicas: En los estudios toxicológicos, la TMA-2 se analiza para comprender sus vías metabólicas y desarrollar métodos de detección para su uso en la ciencia forense. Se emplean técnicas como la cromatografía de gases-espectrometría de masas (GC-MS) para identificar y cuantificar la TMA-2 en muestras biológicas .
Psicofarmacología
Investigación de las propiedades alucinógenas: Los efectos alucinógenos de la TMA-2 son de interés en la psicofarmacología. Los estudios pueden explorar sus posibles aplicaciones terapéuticas o efectos secundarios comparando sus efectos con los de la mescalina y otros alucinógenos .
Farmacocinética
Absorción, distribución, metabolismo y excreción (ADME): La investigación farmacocinética sobre la TMA-2 implica estudiar cómo se absorbe, distribuye, metaboliza y excreta el compuesto en el cuerpo. Esta información es vital para comprender los posibles usos terapéuticos del fármaco y su perfil de seguridad .
Síntesis química
Vías de síntesis y derivados: Los químicos pueden estudiar la TMA-2 para desarrollar nuevas vías de síntesis o crear derivados con perfiles farmacológicos alterados. Esto puede conducir al descubrimiento de nuevos compuestos con posibles aplicaciones médicas .
Mecanismo De Acción
Target of Action
2,4,5-Trimethoxyamphetamine, a member of the Trimethoxyamphetamines (TMAs) family , primarily targets serotonin receptors such as the 5HT2A receptor . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
The compound exhibits agonist activity on its primary targets, meaning it binds to these receptors and activates them . In addition to this, it also shows generalized dopamine receptor agonism, typical of most amphetamines . This dual action on both serotonin and dopamine receptors contributes to its complex mechanism of action .
Biochemical Pathways
Upon activation of the serotonin and dopamine receptors, 2,4,5-Trimethoxyamphetamine affects various biochemical pathways. The activation of these receptors can lead to a range of emotions, from sadness to empathy and euphoria . .
Result of Action
The molecular and cellular effects of 2,4,5-Trimethoxyamphetamine’s action are primarily related to its agonist activity on serotonin and dopamine receptors. This can lead to altered mood states, changes in perception, and potentially hallucinogenic effects .
Safety and Hazards
Direcciones Futuras
Future research could focus on the pharmacology of 2,4,5-Trimethoxyamphetamine and its related compounds, as their pharmacology is mostly undefined . Further studies on receptor binding and activation profiles of these derivatives at monoamine receptors and transporters could provide valuable insights .
Análisis Bioquímico
Biochemical Properties
2,4,5-Trimethoxyamphetamine interacts with various enzymes, proteins, and other biomolecules. It has been found to have moderate to high affinities to the 5-HT2A receptor . This interaction with the 5-HT2A receptor is likely to underlie the psychedelic effects of this compound .
Cellular Effects
The effects of 2,4,5-Trimethoxyamphetamine on various types of cells and cellular processes are significant. It has been reported to alter locomotor activity and stimulate adrenocortical and adrenomedullary functions in animal models .
Molecular Mechanism
The molecular mechanism of 2,4,5-Trimethoxyamphetamine is complex. It likely involves agonist activity on serotonin receptors such as the 5HT2A receptor in addition to the generalized dopamine receptor agonism typical of most amphetamines . This action on serotonergic receptors likely underlies the psychedelic effects of these compounds .
Dosage Effects in Animal Models
In animal models, single doses of 50 and 100 mg/kg of 2,4,5-Trimethoxyamphetamine have been reported to significantly alter locomotor activity and stimulate adrenocortical and adrenomedullary functions .
Propiedades
IUPAC Name |
1-(2,4,5-trimethoxyphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-8H,5,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSIMAWGATVNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15995-72-9 (hydrochloride) | |
| Record name | 2,4,5-Trimethoxyphenylisopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00874364 | |
| Record name | 2,4,5-Trimethoxyamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083-09-6, 22199-15-1 | |
| Record name | 2,4,5-Trimethoxyamphetamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethoxyphenylisopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanamine, 2,4,5-trimethoxy-alpha-methyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trimethoxyamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TMA-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713Z3SL0TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)

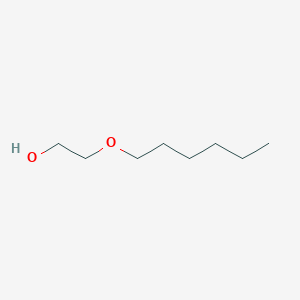
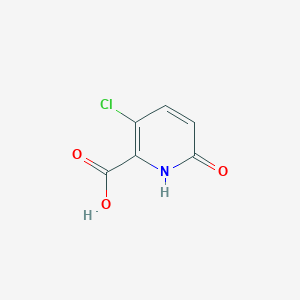
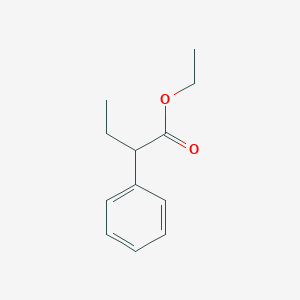

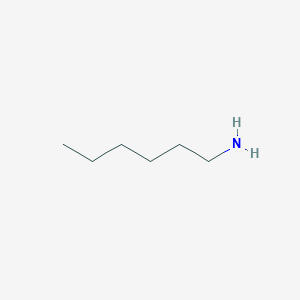
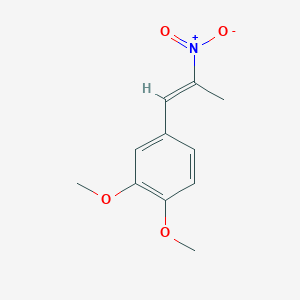

![3-[4-(Methylsulfanyl)phenyl]phenylacetic acid](/img/structure/B90223.png)
